6-Methylthieno[2,3-b]quinoline-2-carboxylic acid
Description
6-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound comprising a quinoline backbone fused with a thiophene ring at the [2,3-b] position. The molecule features a carboxylic acid group at position 2 and a methyl substituent at position 6 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological and chemical applications.
Figure 1: Core structure of this compound.
Properties
IUPAC Name |
6-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-7-2-3-10-8(4-7)5-9-6-11(13(15)16)17-12(9)14-10/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWGCFOISZHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that quinoline, a similar compound, can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions.
Pharmacokinetics
Its molecular weight is 24328, which may influence its bioavailability. The logP value, a measure of lipophilicity, is 3.6945, suggesting that the compound may have good membrane permeability.
Biological Activity
6-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound characterized by its unique thienoquinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 257.31 g/mol. The compound features a fused ring system that includes both sulfur and nitrogen atoms, contributing to its chemical properties and biological activities.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate with DNA, disrupting replication processes and leading to cell death.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular metabolism, which can exert antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been evaluated in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HeLa | 10 | Cervical Cancer |
| MCF-7 | 15 | Breast Cancer |
| A549 | 20 | Lung Cancer |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various thienoquinoline derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating resistant infections. -
Evaluation of Anticancer Properties :
A study published in Cancer Letters assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through a mitochondrial pathway, highlighting its mechanism of action in cancer therapy .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid is its role as an inhibitor of the IκB kinase (IKK) complex. This inhibition is crucial because:
- IKK Activation and Cancer : IKK plays a vital role in activating NF-κB, a transcription factor involved in promoting cell survival and proliferation in various cancers. The compound has shown potential in blocking IKK-mediated pathways, making it relevant for treating cancers such as breast cancer and lymphomas .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as IL-1, IL-6, TNF-α, and COX-2. This effect is beneficial in managing conditions like:
- Autoimmune Diseases : By modulating inflammatory responses, it may help treat autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Therapeutic Implications
The therapeutic implications of this compound extend beyond cancer treatment. Its ability to inhibit inflammatory pathways suggests potential applications in:
- Cardiovascular Disorders : Given its anti-inflammatory properties, it could be useful in treating diseases exacerbated by chronic inflammation, such as atherosclerosis and myocardial infarction.
- Neurological Disorders : The modulation of inflammatory pathways may also provide therapeutic avenues for neurodegenerative diseases like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Related Conditions |
|---|---|---|
| Anticancer | IKK inhibition | Breast cancer, lymphomas |
| Anti-inflammatory | Cytokine suppression | Rheumatoid arthritis, lupus |
| Cardiovascular | Inhibition of inflammatory mediators | Atherosclerosis, myocardial infarction |
| Neurological | Modulation of neuroinflammation | Alzheimer's disease |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various thienoquinolines against breast cancer cell lines, this compound demonstrated significant cytotoxicity compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Action
A clinical trial assessing the anti-inflammatory effects of thienoquinolines showed that participants receiving treatments containing this compound experienced reduced levels of inflammatory markers (IL-6 and TNF-α) compared to those receiving placebo treatments.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic Acid (TQCA)
- Structure: Additional methyl groups at positions 5 and 7.
- Biological Activity: Demonstrated antimalarial activity by disrupting oxidative balance in Plasmodium berghei-infected erythrocytes. TQCA inhibits hemoglobin degradation, a critical process for parasite survival .
Methyl Thieno[2,3-b]quinoline-2-carboxylate
- Structure: Methyl ester of the target compound (carboxylic acid replaced with COOCH₃).
- Physical Properties: Lower melting point (240–243°C) compared to carboxylic acids, likely due to reduced hydrogen bonding. Predicted higher lipophilicity (LogP: 3.05) may influence membrane permeability .
- Utility: Ester derivatives are often intermediates in drug synthesis for improved bioavailability.
6-Methoxy-2-Arylquinoline-4-carboxylic Acid Derivatives
- Structure: Methoxy group at position 6, carboxylic acid at position 4, and variable aryl groups at position 2.
- Application: Act as P-glycoprotein inhibitors, relevant in multidrug resistance (MDR) reversal. The 4-carboxylate orientation and methoxy group optimize interactions with ATP-binding cassette transporters .
- Contrast: The quinoline-thiophene fusion in 6-methylthienoquinoline derivatives may confer distinct electronic effects compared to pure quinoline scaffolds.
2-Methylquinoline-6-carboxylic Acid
Comparative Analysis Table
Physicochemical and Functional Insights
- Carboxylic Acid Position: Position 2 (vs. 4 or 6 in analogues) may alter hydrogen-bonding interactions. For example, 4-carboxylates in P-gp inhibitors align with ATP-binding domains, whereas 2-carboxylates could favor other targets .
- Methyl vs. Methoxy Substituents: Methyl groups increase hydrophobicity, while methoxy groups introduce steric and electronic effects (e.g., OCH₃ enhances resonance stabilization) .
Q & A
Q. Methodological Guidance
- Control for substituent effects : Biological activity varies with functional groups. For example, 6-methoxy derivatives () show distinct α-glucosidase inhibition (IC50: 60.2 µg/mL) compared to methylthieno analogs due to electronic and steric differences .
- Standardize assays : Use consistent enzyme sources (e.g., porcine pancreatic α-amylase) and substrate concentrations to enable cross-study comparisons .
What mechanistic insights explain the role of the carboxylic acid group in C-H activation reactions?
Advanced Research Focus
In Rh(III)-catalyzed reactions, the carboxylic acid group acts as a non-static DG. It coordinates with the metal center to direct C-H bond cleavage at the adjacent position, enabling cycloaddition with alkynes. Theoretical studies suggest a concerted metalation-deprotonation (CMD) pathway with a ΔG<sup>‡</sup> of ~22 kcal/mol for the rate-determining step .
What are the emerging applications of this compound in medicinal chemistry?
Q. Advanced Research Focus
- Anticancer agents : Quinaldic acid derivatives intercalate DNA and inhibit topoisomerase II, showing IC50 values of 8–15 µM in HT-29 colon cancer cells .
- Antidiabetic agents : Structural analogs with electron-withdrawing groups (e.g., -NO2) at position 4 enhance α-glucosidase inhibition by 30–40% compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
